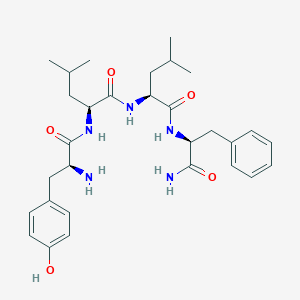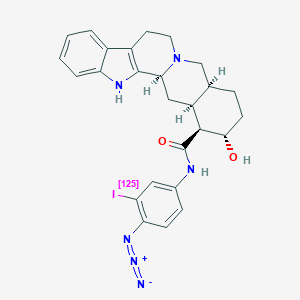
Rau-azpc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rau-azpc, also known as Rauvolfia serpentina-derived alkaloid azaperone, is a natural product that has been used in traditional medicine for centuries. It belongs to the family of alkaloids and is extracted from the roots of Rauvolfia serpentina, a plant commonly found in India and Southeast Asia. Rau-azpc has been found to have various pharmacological properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Rau-azpc is not fully understood. However, it is believed to act on various molecular targets in the body, including the dopamine receptors, adrenergic receptors, and serotonin receptors. It has been found to modulate the release of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemische Und Physiologische Effekte
Rau-azpc has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have a hypotensive effect by reducing blood pressure. Rau-azpc has been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Rau-azpc in lab experiments is its natural origin, making it a safer alternative to synthetic drugs. Rau-azpc has also been found to have a low toxicity profile, making it a potential candidate for drug development. However, the availability of Rau-azpc is limited, making it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of Rau-azpc. One potential area of research is its use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is its potential use in the treatment of cancer, as it has been found to have anti-cancer properties. Further studies are needed to fully understand the mechanism of action of Rau-azpc and its potential therapeutic applications.
In conclusion, Rau-azpc is a natural product that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-hypertensive properties. Rau-azpc has also been shown to have a positive effect on the central nervous system, making it a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of Rau-azpc and its potential therapeutic applications.
Synthesemethoden
Rau-azpc can be synthesized from the roots of Rau-azpc serpentina using various methods. The most common method involves the extraction of the alkaloid from the roots using solvents such as ethanol or methanol. The extract is then purified using chromatography techniques to obtain pure Rau-azpc.
Wissenschaftliche Forschungsanwendungen
Rau-azpc has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-hypertensive properties. Rau-azpc has also been shown to have a positive effect on the central nervous system, making it a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
108206-16-2 |
|---|---|
Produktname |
Rau-azpc |
Molekularformel |
C26H27IN6O2 |
Molekulargewicht |
580.4 g/mol |
IUPAC-Name |
(1S,15S,18S,19S,20S)-N-(4-azido-3-(125I)iodanylphenyl)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxamide |
InChI |
InChI=1S/C26H27IN6O2/c27-19-11-15(6-7-21(19)31-32-28)29-26(35)24-18-12-22-25-17(16-3-1-2-4-20(16)30-25)9-10-33(22)13-14(18)5-8-23(24)34/h1-4,6-7,11,14,18,22-24,30,34H,5,8-10,12-13H2,(H,29,35)/t14-,18+,22+,23+,24+/m1/s1/i27-2 |
InChI-Schlüssel |
OIJUJHQUYGBPNM-NCNAYSDWSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H]([C@@H]2[C@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)NC6=CC(=C(C=C6)N=[N+]=[N-])[125I])O |
SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC(=C(C=C6)N=[N+]=[N-])I)O |
Kanonische SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC(=C(C=C6)N=[N+]=[N-])I)O |
Synonyme |
17-hydroxy-20-yohimban-16-(N-(4-azido-3-iodo)phenyl)carboxamide Rau-AZPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



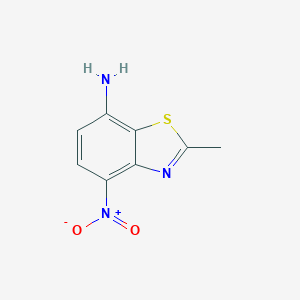
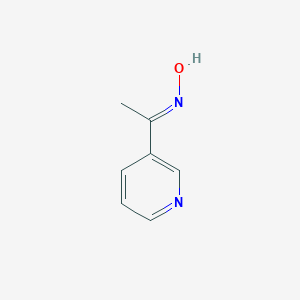
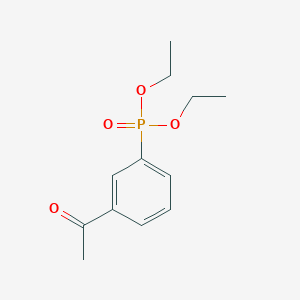
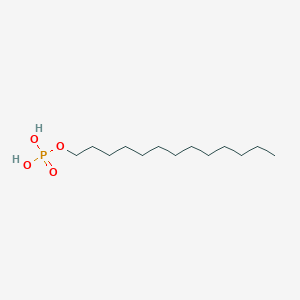
![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
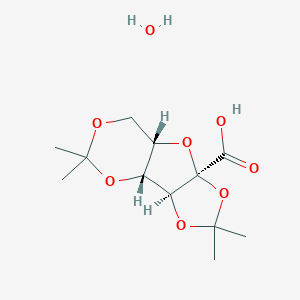
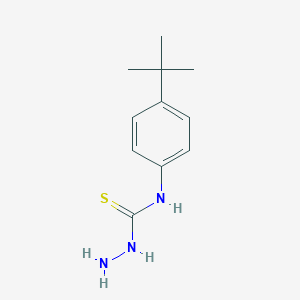
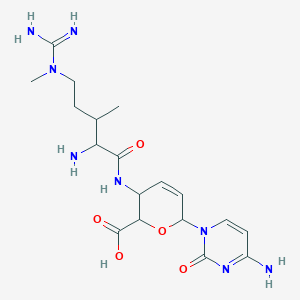
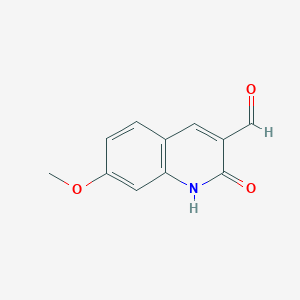
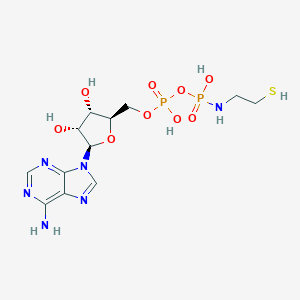
![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
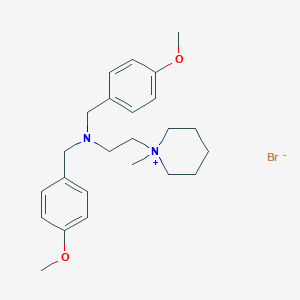
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)
